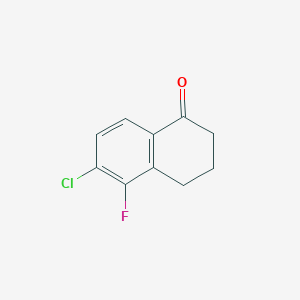

6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one

Description

Significance of the Dihydronaphthalene-1(2H)-one Core in Chemical Synthesis

The dihydronaphthalene-1(2H)-one core, also known as a tetralone, is a valuable building block in chemical synthesis. Its structure, featuring a fused bicyclic system with a ketone functional group, serves as a versatile starting point for constructing a variety of more complex molecules. Researchers have utilized this core to synthesize analogues of naturally occurring compounds with potential biological activity, such as those inspired by the anti-cancer agent combretastatin (B1194345) A-4. nih.gov The synthesis of diverse dihydronaphthalen-1(2H)-one derivatives is an active area of research, with methods being developed to create polysubstituted versions of this scaffold. rsc.orgnih.gov Furthermore, the basic 3,4-dihydronaphthalen-1-one structure is recognized as a biochemical reagent, indicating its utility in life science research. medchemexpress.com

Overview of Halogenation Strategies in Related Naphthalene (B1677914) and Quinolone Derivatives

Halogenation, the introduction of halogen atoms into a molecular structure, is a fundamental transformation in organic chemistry. For naphthalene and its derivatives, various methods for regioselective halogenation have been developed. researchgate.net These strategies allow chemists to precisely control the position of the halogen atom on the naphthalene core. researchgate.net For example, palladium-catalyzed C-H halogenation can be directed to either the C8 or C2 position of 1-naphthaldehydes depending on the reaction conditions. researchgate.net

In the related quinolone systems, which share structural similarities with naphthalenones, practical and regioselective halogenation protocols have also been established. acs.org These methods often utilize simple potassium halide salts and can proceed under mild conditions, such as at room temperature. acs.org Metal-free halogenation techniques have also been reported, offering an economical and environmentally friendly route to halogenated quinolines. rsc.org The resulting halogenated quinolines are a promising class of compounds with potential applications. nih.gov

Structural Context of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one within Ketone-Containing Naphthalene Systems

6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one belongs to the family of ketone-containing naphthalene systems, specifically the tetralones. The core structure consists of a naphthalene ring system where one of the rings is partially saturated and contains a ketone group. The numbering of the atoms follows standard chemical nomenclature.

Below are the known properties of the title compound.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-fluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVMVVAGVQNEJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2F)Cl)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701232431 | |

| Record name | 6-Chloro-5-fluoro-3,4-dihydro-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701232431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260013-97-5 | |

| Record name | 6-Chloro-5-fluoro-3,4-dihydro-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260013-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-fluoro-3,4-dihydro-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701232431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 5 Fluoro 3,4 Dihydronaphthalen 1 2h One

Established Synthetic Pathways to the Dihydronaphthalen-1(2H)-one Framework

The construction of the 3,4-dihydronaphthalen-1(2H)-one, or α-tetralone, skeleton is a critical step in the synthesis of the title compound. This is typically achieved through intramolecular cyclization reactions of suitable acyclic precursors.

Cyclization Reactions and Precursor Modifications

A primary and versatile method for the synthesis of tetralones is the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acids. semanticscholar.orgrsc.org This pathway allows for the formation of the six-membered saturated ring fused to the aromatic nucleus. The general approach commences with a substituted benzene derivative, which undergoes Friedel-Crafts acylation with succinic anhydride to yield a 3-aroylpropionic acid. This intermediate is then subjected to a reduction reaction, commonly a Clemmensen or Wolff-Kishner reduction, to convert the keto group to a methylene (B1212753) group, affording a γ-phenylbutyric acid. organic-chemistry.org The final step is an intramolecular Friedel-Crafts acylation, typically promoted by a strong acid such as polyphosphoric acid (PPA) or sulfuric acid, to effect the ring closure and form the tetralone.

For the specific synthesis of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one, a plausible precursor would be a γ-(2-chloro-3-fluorophenyl)butyric acid. The synthesis of this precursor could start from 1-chloro-2-fluorobenzene.

Another powerful method for constructing the dihydronaphthalenone ring system is the Robinson annulation. wikipedia.orgmasterorganicchemistry.com This reaction sequence involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the six-membered ring. masterorganicchemistry.com While highly effective for creating fused ring systems, its application to the synthesis of this specific compound would depend on the availability of appropriately substituted starting materials.

Strategies for Introduction of the Ketone Moiety

In the context of the intramolecular Friedel-Crafts acylation pathway, the ketone moiety of the dihydronaphthalenone is inherently formed during the cyclization step. The carbonyl group of the carboxylic acid function in the γ-phenylbutyric acid precursor becomes the ketone in the final bicyclic product.

Alternatively, if the six-membered ring is constructed through other means, such as a Diels-Alder reaction followed by aromatization, the ketone can be introduced via oxidation of a corresponding alcohol or through other functional group transformations. youtube.com However, the intramolecular Friedel-Crafts acylation remains a more direct and common approach for this class of compounds.

Regioselective Halogenation Approaches for Chloro- and Fluoro-Substituents

The precise placement of the chlorine and fluorine atoms on the aromatic ring is crucial. This can be achieved either by starting with a pre-halogenated precursor or by halogenating a pre-formed dihydronaphthalenone intermediate. The latter approach requires careful consideration of the directing effects of the existing substituents.

Electrophilic Fluorination Techniques and Reagents

Electrophilic fluorination is a modern and effective method for introducing fluorine into organic molecules. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are widely used due to their stability and safety compared to elemental fluorine. wikipedia.org A prominent example is Selectfluor®, chemically known as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). researchgate.netnih.gov

In the context of synthesizing 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one, one could envision the electrophilic fluorination of a 6-chloro-3,4-dihydronaphthalen-1(2H)-one intermediate. The directing effects of the chloro group and the carbonyl-containing ring would influence the position of fluorination. The chloro group is an ortho-, para-director, while the deactivating nature of the rest of the molecule would need to be considered.

| Reagent Name | Abbreviation | Chemical Class |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | N-F Reagent |

| N-Fluorobenzenesulfonimide | NFSI | N-F Reagent |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | N-F Reagent |

Chlorination Methods and Positional Control

The introduction of a chlorine atom onto the aromatic ring is typically achieved through electrophilic aromatic substitution. Common chlorinating agents include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS), often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

For the synthesis of the target molecule, if one were to start with 5-fluoro-3,4-dihydronaphthalen-1(2H)-one, the regioselectivity of the chlorination would be governed by the directing effects of the fluorine atom and the rest of the molecule. Fluorine is an ortho-, para-director. Therefore, chlorination would be expected to occur at the positions ortho or para to the fluorine atom. Positional control would be critical to ensure the formation of the desired 6-chloro isomer.

Sequential vs. Concurrent Halogenation Strategies

Given the challenges in controlling regioselectivity when introducing two different halogens onto an aromatic ring, a sequential halogenation strategy is often preferred. However, the most straightforward and common approach for synthesizing molecules with multiple, specific halogen substitutions on an aromatic ring is to begin with a starting material that already contains the desired halogenation pattern.

Convergent and Linear Synthesis Routes

Linear Synthesis Approach:

A linear synthesis would involve the sequential construction of the molecule, starting from a simple, commercially available precursor. A hypothetical linear route to 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one could commence with a substituted benzene derivative, such as 3-chloro-4-fluorotoluene. The synthesis would proceed through the following key steps:

Side-chain elongation: The methyl group of 3-chloro-4-fluorotoluene would be functionalized and extended to a four-carbon chain. This could be achieved through various methods, such as radical bromination followed by a malonic ester synthesis or a cyanation-hydrolysis sequence to introduce a carboxylic acid group.

Formation of the 4-arylbutanoic acid: The elongated side chain would be converted to a butanoic acid moiety.

Intramolecular Friedel-Crafts Acylation: The final and key step would be the cyclization of the resulting 4-(3-chloro-4-fluorophenyl)butanoic acid or its acyl chloride to form the desired 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one. This reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA). acs.org

Convergent Synthesis Approach:

A convergent synthesis strategy would involve the preparation of key fragments of the molecule separately, which are then combined in a later step. For 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one, a convergent approach is less common for the core tetralone structure itself but could be envisioned if the starting materials are complex. However, for the typical synthesis of such a bicyclic system, a linear approach is generally more straightforward.

A patent for the synthesis of the related compound, 6-chloro-3,4-dihydro-2H-1-naphthalenone, describes a multi-step process that could be adapted. google.com This patented method involves the oxidation of a precursor, followed by reduction and cyclization, highlighting the modular nature of synthetic routes to this class of compounds.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the synthesis of dihydronaphthalenones is highly dependent on the reaction conditions, particularly for the crucial intramolecular Friedel-Crafts acylation step. Optimization of these conditions is key to maximizing the yield and purity of the final product.

| Parameter | Condition | Effect on Yield |

| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄), Brønsted acids (e.g., H₂SO₄, PPA), Metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) | Choice of catalyst can significantly impact yield and selectivity. Metal triflates are often milder and more recyclable. |

| Solvent | Chlorinated solvents (e.g., CH₂Cl₂, ClCH₂CH₂Cl), Nitroalkanes (e.g., CH₃NO₂), Ionic liquids | Solvent polarity and coordinating ability can influence catalyst activity and reaction rate. |

| Temperature | Varies depending on catalyst and substrate reactivity | Higher temperatures can promote the reaction but may also lead to side products. |

| Reactant Concentration | High dilution can favor intramolecular cyclization over intermolecular side reactions | Optimal concentration needs to be determined empirically. |

The choice of catalyst is paramount in the synthesis of dihydronaphthalenones. While traditional Lewis acids like AlCl₃ are effective, they often need to be used in stoichiometric amounts and can generate significant waste. researchgate.net Modern catalytic methods focus on the use of more efficient and recyclable catalysts.

Metal triflates have emerged as highly effective catalysts for Friedel-Crafts acylations. researchgate.net They are known for their high catalytic activity, moisture tolerance, and recyclability, making them a "green" alternative to traditional Lewis acids. For the synthesis of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one, a catalytic amount of a metal triflate, such as scandium(III) triflate or ytterbium(III) triflate, could potentially promote the intramolecular cyclization under milder conditions and with higher efficiency. researchgate.netresearchgate.net

Photocatalysis represents another modern approach, where visible light and an organic photocatalyst can initiate intramolecular arene alkylation reactions to form fused ring systems. organic-chemistry.org

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. researchgate.net For the synthesis of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Intramolecular reactions, such as the Friedel-Crafts acylation, are inherently atom-economical.

Use of Catalysis: As discussed, employing catalytic reagents in place of stoichiometric ones reduces waste and often allows for milder reaction conditions. The use of recyclable metal triflates is a prime example. researchgate.netresearchgate.net

Safer Solvents and Auxiliaries: The use of hazardous solvents like chlorinated hydrocarbons should be minimized or replaced with greener alternatives. Ionic liquids, for instance, can serve as both solvent and catalyst, are non-volatile, and can often be recycled. researchgate.net Microwave-assisted synthesis in conjunction with ionic liquids can further enhance reaction rates and reduce energy consumption. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The development of highly active catalysts can enable lower reaction temperatures. Microwave irradiation can be a more energy-efficient heating method compared to conventional heating. researchgate.net

By integrating these principles, the synthesis of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one can be designed to be not only efficient but also environmentally responsible.

Chemical Reactivity and Mechanistic Studies of 6 Chloro 5 Fluoro 3,4 Dihydronaphthalen 1 2h One

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group at the C1 position is a primary site for a variety of chemical reactions, including nucleophilic additions and redox transformations.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbonyl group is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental in the construction of more complex molecular architectures. For instance, Grignard reagents and organolithium compounds can add to the carbonyl to form tertiary alcohols.

A notable example is the reaction with isothiazole (B42339) derivatives. The addition of lithiated isothiazole, generated in situ from isothiazole and n-butyllithium, to the related compound 6-chloro-1-tetralone (B1664680) results in the formation of a tertiary alcohol. ambeed.com This transformation highlights the accessibility of the carbonyl carbon for the formation of new carbon-carbon bonds.

| Nucleophile | Reagent(s) | Product Type | Ref. |

| Isothiazolyl anion | Isothiazole, n-butyllithium, diisopropylamine | Tertiary alcohol | ambeed.com |

| Alkyl/Aryl groups | Grignard reagents (R-MgX) | Tertiary alcohol | |

| Hydride | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | Secondary alcohol |

Carbonyl Reduction and Oxidation Pathways

The ketone can be readily reduced to the corresponding secondary alcohol, 6-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol, using standard hydride reducing agents such as sodium borohydride or lithium aluminum hydride. The stereochemical outcome of this reduction can be influenced by the choice of reagent and reaction conditions.

Conversely, while the ketone itself is at a higher oxidation state, the adjacent benzylic position (C2) can be a site for oxidation under specific conditions, although this is less common for the ketone functionality itself without cleavage of the ring. More relevant are reactions that might lead to aromatization of the dihydronaphthalene system under oxidative conditions, which would involve the alicyclic moiety.

Reactivity of the Halogen Substituents (Chlorine and Fluorine)

The chlorine and fluorine atoms attached to the aromatic ring at positions C6 and C5, respectively, significantly influence the electronic properties of the ring and are themselves potential sites for substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the halogen substituents, particularly given that the aromatic ring is activated by the electron-withdrawing ketone group. In SNAr reactions, the rate of substitution is highly dependent on the nature of the leaving group and the electronic effects of other substituents. youtube.com

Generally, in SNAr, fluoride (B91410) is a better leaving group than chloride due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. youtube.com The presence of the electron-withdrawing carbonyl group, ortho and para to the halogen positions, further activates the ring towards nucleophilic attack. Therefore, it is anticipated that a nucleophile would preferentially displace the fluorine atom at the C5 position over the chlorine atom at the C6 position.

| Halogen Position | Leaving Group | Relative Reactivity in SNAr | Activating Group |

| C5 | Fluorine | Higher | Ketone (para) |

| C6 | Chlorine | Lower | Ketone (meta) |

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites

Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at halogenated aromatic sites. uva.es The relative reactivity of aryl chlorides and fluorides in these reactions is a key consideration for selective functionalization.

In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond typically follows the order C-I > C-Br > C-Cl >> C-F. uva.es This trend is based on the bond dissociation energies. Consequently, it is expected that the C-Cl bond at the C6 position would be significantly more reactive than the C-F bond at the C5 position under standard palladium-catalyzed conditions. This differential reactivity allows for selective cross-coupling at the C6 position while leaving the C5 position intact.

For example, a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst would likely lead to the formation of a 6-aryl-5-fluoro-3,4-dihydronaphthalen-1(2H)-one. uva.es

| Reaction Type | Catalyst | Reactive Site | Expected Product | Ref. |

| Suzuki-Miyaura Coupling | Pd(0) catalyst, base | C6-Cl | 6-Aryl-5-fluoro-3,4-dihydronaphthalen-1(2H)-one | uva.es |

| Buchwald-Hartwig Amination | Pd(0) catalyst, base, ligand | C6-Cl | 6-Amino-5-fluoro-3,4-dihydronaphthalen-1(2H)-one |

Reactivity of the Aromatic Ring and Alicyclic Moiety

The aromatic ring, while bearing halogen substituents, can still potentially undergo electrophilic aromatic substitution, although the presence of the deactivating ketone and halogen groups would make such reactions challenging and likely require harsh conditions.

The alicyclic moiety possesses reactivity typical of ketones. The α-protons at the C2 position are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, allowing for functionalization at the C2 position. Furthermore, reactions involving the enolate, such as the Robinson annulation, could be envisioned for the construction of more complex fused ring systems.

Electrophilic Aromatic Substitution (EAS) Reactivity Profile

The aromatic ring of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for the functionalization of aromatic compounds. The regioselectivity of such reactions is dictated by the directing effects of the existing substituents: the chloro, fluoro, and the alkyl portion of the fused ring system.

Both chlorine and fluorine are ortho-, para-directing groups due to their ability to donate a lone pair of electrons to the aromatic ring through resonance, which stabilizes the arenium ion intermediate. However, they are also deactivating due to their strong inductive electron-withdrawing effect. The carbonyl group is a meta-directing and strongly deactivating group. The fused alkyl ring can be considered as an activating group.

To predict the most likely sites for electrophilic attack, a qualitative analysis based on the cumulative electronic effects of the substituents can be performed. The positions on the aromatic ring are C-5, C-6, C-7, and C-8. The existing substituents are at C-5 (fluoro) and C-6 (chloro).

| Position | Directing Effect of Fluoro (at C-5) | Directing Effect of Chloro (at C-6) | Directing Effect of Fused Ring | Overall Predicted Reactivity |

| C-7 | Meta | Ortho | Meta | Moderately Favored |

| C-8 | Para | Meta | Para | Highly Favored |

Based on this qualitative analysis, the C-8 position is predicted to be the most susceptible to electrophilic attack, being para to the activating fused ring and meta to the deactivating chloro group. The C-7 position is also a potential site, being ortho to the chloro group.

Hydrogen Atom Abstraction at Benzylic Positions

The methylene (B1212753) group at the C-4 position and the methylene group at the C-2 position of the dihydronaphthalenone ring are benzylic. The C-H bonds at these positions are weaker than typical aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical. The C-4 protons are adjacent to the aromatic ring, while the C-2 protons are alpha to the carbonyl group.

The ease of hydrogen atom abstraction depends on the stability of the radical formed. Abstraction of a hydrogen atom from the C-4 position leads to a benzylic radical stabilized by the adjacent aromatic ring. Abstraction from the C-2 position generates an α-keto radical.

The bond dissociation energy (BDE) is a key parameter that quantifies the energy required to homolytically cleave a C-H bond. While specific experimental BDE values for 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one are not available, estimations can be made based on data for analogous structures.

| Position | Type of C-H bond | Estimated Bond Dissociation Energy (kcal/mol) | Factors Influencing Stability |

| C-4 | Benzylic | 85-90 | Resonance stabilization by the aromatic ring. |

| C-2 | α-to-carbonyl | 90-95 | Inductive effect of the carbonyl group. |

These estimated values suggest that hydrogen atom abstraction is more likely to occur at the C-4 position due to the greater resonance stabilization of the resulting benzylic radical compared to the α-keto radical at the C-2 position.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is crucial for optimizing reaction conditions and predicting product outcomes. This section explores the mechanistic aspects of key transformations, drawing on studies of similar substituted tetralone systems.

Transition State Analysis in Catalytic Reactions

Catalytic reactions, such as hydrogenation or oxidation, involving 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one proceed through various transition states. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing the structures and energies of these transition states.

For instance, in a catalytic hydrogenation of the carbonyl group, the substrate would first coordinate to the metal catalyst. The transition state would involve the transfer of a hydride from the catalyst to the carbonyl carbon. The energy barrier of this transition state would be influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing chloro and fluoro groups would make the carbonyl carbon more electrophilic, potentially lowering the activation energy for nucleophilic attack by a hydride.

While a specific transition state analysis for this exact molecule is not documented, studies on related substituted ketones provide valuable insights. For example, DFT calculations on the hydrogenation of substituted acetophenones have shown that electron-withdrawing groups on the aromatic ring can stabilize the transition state and accelerate the reaction rate.

| Catalytic Reaction | Key Features of the Transition State | Predicted Influence of Substituents |

| Carbonyl Hydrogenation | - Coordination of the carbonyl oxygen to the metal center. - Hydride transfer from the catalyst to the carbonyl carbon. | - Electron-withdrawing groups (Cl, F) increase the electrophilicity of the carbonyl carbon, potentially lowering the transition state energy. |

| Benzylic Oxidation | - Abstraction of a benzylic hydrogen atom by a radical species. - Formation of a benzylic radical intermediate. | - Electron-donating or -withdrawing groups can stabilize the benzylic radical through resonance or inductive effects, influencing the transition state energy of the hydrogen abstraction step. |

Reaction Intermediate Elucidation

The identification and characterization of reaction intermediates are paramount for confirming a proposed reaction mechanism. In reactions involving 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one, various spectroscopic and trapping techniques can be employed to elucidate the nature of transient species.

For example, in a reaction involving the formation of a benzylic radical at the C-4 position, this intermediate could potentially be trapped by a radical scavenger like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The resulting adduct could then be identified by mass spectrometry or NMR spectroscopy, providing evidence for the formation of the benzylic radical.

In electrophilic aromatic substitution reactions, the key intermediate is the arenium ion (or sigma complex). While generally too unstable to be isolated, its presence can be inferred from kinetic studies and computational modeling. Spectroscopic techniques such as low-temperature NMR have been used in some cases to directly observe arenium ions of related aromatic compounds.

| Reaction Type | Potential Intermediate | Method of Elucidation |

| Radical Halogenation | Benzylic radical at C-4 | Radical trapping with TEMPO followed by MS or NMR analysis. |

| Electrophilic Nitration | Arenium ion (Sigma complex) | Kinetic isotope effect studies; Low-temperature NMR spectroscopy of analogous systems; Computational modeling. |

| Base-catalyzed enolate formation | Enolate anion | In-situ IR or NMR spectroscopy; Trapping with an electrophile. |

Derivatization and Functionalization Strategies Employing 6 Chloro 5 Fluoro 3,4 Dihydronaphthalen 1 2h One

Structural Modifications at the Ketone Position

The carbonyl group of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is a primary site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more elaborate molecular architectures.

Formation of Imines, Oximes, and Hydrazones

The ketone functionality readily undergoes condensation reactions with primary amines, hydroxylamines, and hydrazines to form the corresponding imines, oximes, and hydrazones. These reactions are typically acid-catalyzed and proceed by the initial formation of a carbinolamine intermediate followed by dehydration.

The formation of oximes from related tetralone structures, such as 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, has been well-documented. For instance, the reaction of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one with hydroxylamine hydrochloride in the presence of a base yields the corresponding oxime. It is anticipated that 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one would react similarly to provide the corresponding 6-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxime. These oxime derivatives can serve as intermediates for further transformations, such as the Beckmann rearrangement to produce lactams.

While specific examples with 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one are not prevalent in the reviewed literature, the general reactivity of ketones suggests that the formation of imines (Schiff bases) and hydrazones is also highly feasible. The synthesis of fluorinated imines through the condensation of fluoro-substituted aldehydes and anilines is a well-established process, indicating the compatibility of the fluorine substituent with this type of transformation.

| Reactant | Product | Reaction Type |

| Primary Amine (R-NH₂) | Imine | Condensation |

| Hydroxylamine (NH₂OH) | Oxime | Condensation |

| Hydrazine (R-NHNH₂) | Hydrazone | Condensation |

Stereoselective Alkylation and Arylation

The α-carbon to the ketone in 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one can be deprotonated to form an enolate, which can then act as a nucleophile in alkylation and arylation reactions. The development of stereoselective methods for these transformations is of significant interest as it allows for the creation of chiral centers with high enantiomeric and diastereomeric control.

While specific studies on the stereoselective alkylation and arylation of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one are limited, extensive research has been conducted on related tetralone systems. These studies provide a strong basis for predicting the reactivity of the target compound. For example, various catalytic systems have been developed for the asymmetric α-arylation of tetralones, often employing palladium or nickel catalysts with chiral ligands. These reactions can proceed with high enantioselectivity, typically in the range of 70% to 98% ee.

Transformations Involving Halogen Sites

The chloro and fluoro substituents on the aromatic ring of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one offer opportunities for the introduction of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling and substitution reactions.

Introduction of Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Several of these reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are expected to be applicable to 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one.

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl compounds. The relative reactivity of the C-Cl and C-F bonds in Suzuki-Miyaura couplings is an important consideration. Generally, the C-Cl bond is more reactive than the C-F bond under these conditions, suggesting that selective coupling at the 6-position (chloro) would be achievable.

The Heck reaction couples an aryl halide with an alkene to form a new C-C bond at the vinylic position. This reaction provides a route to substituted styrenyl derivatives of the dihydronaphthalene core.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of aryl alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

| Reaction Name | Coupling Partner | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Biaryl |

| Heck | Alkene | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Aryl Alkyne |

Introduction of Heteroatom Functionalities

The halogen atoms on the aromatic ring can also be replaced by heteroatom-containing functional groups through reactions such as the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a direct route to aryl amines. This reaction is known for its broad substrate scope and functional group tolerance. Selective amination at the more reactive C-Cl bond would be the expected outcome.

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers, thioethers, and amines from aryl halides. While it often requires harsher conditions than the Buchwald-Hartwig amination, it remains a useful method for the introduction of certain heteroatom functionalities.

Expansion and Annulation of the Dihydronaphthalene Skeleton

Further structural diversification can be achieved through reactions that expand or build upon the existing dihydronaphthalene framework. While specific literature on the ring expansion and annulation of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is scarce, general methodologies for such transformations on related cyclic ketones can be considered.

Ring expansion of cyclic ketones can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement or diazomethane-mediated homologation. Annulation reactions, where a new ring is fused onto the existing skeleton, can be accomplished through a variety of strategies, including Robinson annulation or intramolecular Heck reactions, to construct more complex polycyclic systems.

Regio- and Stereochemical Control in Derivatization

The selective functionalization of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is a critical aspect in the synthesis of complex molecular architectures. Achieving control over the position (regiochemistry) and three-dimensional arrangement (stereochemistry) of new functional groups is paramount for developing derivatives with specific biological or material properties. Research into the derivatization of the broader class of tetralones has established several strategies to influence reaction outcomes, which can be extrapolated to this specific scaffold.

The reactivity of the tetralone core is primarily centered around the enolizable carbonyl group and the adjacent methylene (B1212753) positions (C2), as well as the aromatic ring. The electronic nature of the chloro and fluoro substituents on the aromatic ring of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one will inherently influence the regioselectivity of electrophilic aromatic substitution, although derivatization typically focuses on the aliphatic portion of the molecule.

For the aliphatic ring, the presence of the carbonyl group allows for a range of stereocontrolled reactions. Asymmetric catalysis, employing chiral catalysts, is a powerful tool for introducing new stereocenters with a high degree of enantioselectivity.

One notable strategy for achieving stereocontrol is through asymmetric transfer hydrogenation. While not specifically documented for 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one, studies on other tetralone derivatives have shown that the use of a single iridium(III) complex can facilitate both α-alkylation and subsequent asymmetric transfer hydrogenation. This process, which proceeds via a hydrogen borrowing and dynamic kinetic resolution strategy, can generate alkylated tetralols with high yields and significant enantio- and diastereoselectivity. acs.org The application of such a methodology could potentially lead to the synthesis of chiral derivatives from 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one.

Another key transformation is the asymmetric α-functionalization of the ketone. For instance, the enantioselective α-hydroxylation of tetralone-derived β-ketoesters has been successfully achieved using a guanidine-urea bifunctional organocatalyst. nih.gov This approach, utilizing cumene hydroperoxide as the oxidant, has yielded α-hydroxylation products in high yields and with excellent enantiomeric excess. nih.gov This suggests a viable pathway for introducing a hydroxyl group at the C2 position of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one in a stereocontrolled manner.

Furthermore, iridium-catalyzed intermolecular asymmetric allylic alkylation has been demonstrated for β-tetralones, resulting in highly enantioenriched products. acs.org This method provides an efficient route to introduce allyl groups with stereocontrol. The principles of this catalytic system could potentially be adapted for the α-alkylation of 1-tetralones like the subject compound.

The following table summarizes general strategies for stereocontrolled derivatization of the tetralone scaffold, which could be investigated for 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one.

| Reaction Type | Catalytic System/Method | Potential Outcome on Tetralone Scaffold |

| Asymmetric Transfer Hydrogenation | Iridium(III) complexes | Enantio- and diastereoselective formation of tetralols |

| Asymmetric α-Hydroxylation | Guanidine-urea bifunctional organocatalysts | Enantioselective introduction of a hydroxyl group at the α-position |

| Asymmetric Allylic Alkylation | Iridium complexes with chiral ligands | Enantioselective introduction of an allyl group at the α-position |

It is important to note that the electronic and steric effects of the chlorine and fluorine atoms on the aromatic ring of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one may influence the efficacy and selectivity of these catalytic systems. Further empirical studies would be necessary to optimize reaction conditions and fully elucidate the regio- and stereochemical outcomes for this specific substrate.

Following a comprehensive search for scientific literature, it has been determined that there are no publicly available computational or theoretical studies specifically focused on the chemical compound 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one .

The detailed and specific nature of the requested article—requiring data on quantum chemical calculations (such as DFT, HOMO-LUMO gaps, MESP, and NBO analysis) and reaction mechanism elucidations (including transition state characterization and solvent effects)—necessitates dedicated research on this exact molecule.

As no such studies could be located, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of the requested data tables and detailed research findings would require access to primary research that does not appear to have been published. Therefore, the content for the specified sections cannot be provided at this time.

Role As a Strategically Valuable Intermediate in Complex Chemical Synthesis

Precursor in the Synthesis of Naphthalene-Based Heterocycles

The tetralone core of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is a well-established precursor for the construction of various fused heterocyclic systems. The reactivity of the ketone and the adjacent methylene (B1212753) group allows for the annulation of additional rings, leading to a diverse array of naphthalene-based heterocycles. While specific examples utilizing the title compound are not extensively documented in publicly available literature, the reactivity of analogous tetralone derivatives provides a strong indication of its synthetic potential.

One-pot reactions of tetralones with aromatic aldehydes and active methylene-containing compounds in the presence of ammonium (B1175870) acetate (B1210297) are known to afford benzo[h]quinoline (B1196314) derivatives. ekb.eg This transformation, known as the Friedländer annulation, is a powerful method for the synthesis of quinolines. It is plausible that 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one could undergo similar reactions to yield highly substituted benzo[h]quinolines, which are of interest in medicinal chemistry for their potential as DNA-intercalating antitumor agents. nih.gov

Furthermore, tetralones can serve as starting materials for the synthesis of naphthofurans. eurjchem.comresearchgate.net These compounds are prevalent in a number of biologically active natural products. researchgate.net The synthesis of naphthofurans often involves the construction of the furan (B31954) ring onto the naphthalene (B1677914) core, a process that can be initiated from the tetralone functionality. Given the established routes from tetralones to naphthofurans, 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one represents a promising starting material for novel, halogenated naphthofuran derivatives.

The following table summarizes potential heterocyclic systems that could be synthesized from 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one based on known transformations of analogous tetralones.

| Heterocyclic System | General Synthetic Approach | Potential Significance |

| Benzo[h]quinolines | Friedländer Annulation | Antitumor Agents |

| Naphthofurans | Annulation Strategies | Biologically Active Scaffolds |

| Naphthothiophenes | Gewald Reaction | Materials Science, Medicinal Chemistry |

| Benzo[h]quinazolines | Condensation with Urea/Thiourea | Antimicrobial Agents ekb.eg |

Scaffold for Multi-Step Cascade Reactions

The inherent reactivity of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one makes it an ideal scaffold for designing multi-step cascade reactions. Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. The use of this substituted tetralone in such sequences can lead to a rapid increase in molecular complexity from a relatively simple starting material.

For instance, cascade reactions involving tetralone derivatives have been employed in the synthesis of complex polycyclic systems. researchgate.netnih.govacs.org These reactions can be initiated by transformations at the ketone or the alpha-carbon, followed by a series of intramolecular cyclizations and rearrangements. The presence of the chloro and fluoro substituents on the aromatic ring of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one can influence the regioselectivity and stereoselectivity of these cascade processes, offering a handle to fine-tune the structure of the final product.

A plausible cascade sequence could involve an initial Michael addition of a nucleophile to an α,β-unsaturated derivative of the tetralone, followed by an intramolecular aldol (B89426) condensation or a similar cyclization to construct a new ring system. The specific nature of the cascade would be dictated by the choice of reactants and reaction conditions. The utility of tetralones in cascade reductive Friedel–Crafts alkylation/cyclization reactions to form indanones and other tetralones further highlights the potential of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one as a versatile scaffold. rsc.org

Enabling Fragment in Total Synthesis Approaches

The tetralone motif is a common structural feature in a variety of natural products, many of which exhibit significant biological activity. semanticscholar.orgresearchgate.netedu.krd Consequently, substituted tetralones like 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one are highly valuable as enabling fragments in the total synthesis of these complex molecules. The strategic incorporation of this building block can significantly shorten synthetic routes and provide access to novel analogs with potentially enhanced or modified biological profiles.

The total synthesis of natural products such as 10-norparvulenone, O-methylasparvenone, and aristelegone-A has relied on the use of tetralone derivatives as key intermediates. semanticscholar.org In these syntheses, the tetralone core provides a pre-formed bicyclic system that can be further elaborated to construct the final natural product. The chloro and fluoro substituents of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one could be retained in the final target molecule or could be used as synthetic handles for further functionalization, for example, through cross-coupling reactions.

The following table provides examples of natural product classes that have been synthesized using tetralone-based strategies, suggesting the potential applicability of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one in similar synthetic endeavors.

| Natural Product Class | Key Synthetic Strategy | Reference |

| Terpenoids | Friedel-Crafts acylation, intramolecular cyclization | semanticscholar.org |

| Polyketides | Friedel-Crafts reaction, metathesis | semanticscholar.org |

| Naphthoquinones | Ring expansion, late-stage oxidation | nih.gov |

Future Directions in Research on 6 Chloro 5 Fluoro 3,4 Dihydronaphthalen 1 2h One

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is likely to move beyond traditional multi-step procedures, which often involve harsh reagents and generate significant waste. Research in this area will probably focus on developing more atom-economical and environmentally benign synthetic routes.

One promising direction is the application of photocatalytic annulation reactions . Recent advancements have demonstrated the synthesis of functionalized 3,4-dihydronaphthalen-1(2H)-ones through photocatalytic processes. researchgate.net Future studies could adapt these methods, potentially using visible light and organic photocatalysts to construct the tetralone core from simpler, readily available starting materials. Such an approach would offer milder reaction conditions and reduce the reliance on hazardous reagents.

Another avenue for exploration is the use of intramolecular Friedel-Crafts acylation under greener conditions. While a classic method for forming the tetralone ring system, future research could focus on employing solid acid catalysts or highly acidic, recyclable solvents like 1,1,1,3,3,3-hexafluoro-2-propanol, which has been shown to promote such cyclizations without the need for traditional Lewis acids. organic-chemistry.org

The development of flow chemistry processes for the synthesis of this compound also represents a significant future direction. Continuous flow reactors can offer enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. A hypothetical multi-step flow synthesis could be envisioned, integrating key bond-forming reactions and purification steps into a single, automated sequence.

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Photocatalytic Annulation | Mild reaction conditions, use of visible light, high atom economy. | Substrate scope, regioselectivity control, catalyst stability. |

| Green Friedel-Crafts Acylation | Avoidance of stoichiometric Lewis acids, catalyst recyclability. | Development of highly active and selective solid acid catalysts. |

| Continuous Flow Synthesis | Improved safety and scalability, process automation. | Optimization of reaction kinetics in flow, handling of solid intermediates. |

Exploration of Underutilized Reactivity Pathways

The reactivity of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is largely unexplored, offering numerous opportunities for future research. The presence of two different halogen atoms on the aromatic ring opens the door for selective functionalization through cross-coupling reactions.

A key area of future investigation will be the selective activation of the C-Cl versus the C-F bond . Generally, C-Cl bonds are more readily activated by transition metal catalysts than the much stronger C-F bonds. beilstein-journals.org This differential reactivity could be exploited to regioselectively introduce new substituents at the 6-position via Suzuki, Buchwald-Hartwig, or Sonogashira coupling reactions, while leaving the fluorine atom intact. Such studies would be crucial for creating a library of derivatives for structure-activity relationship (SAR) studies in medicinal chemistry.

Conversely, the activation of the C-F bond represents a more challenging but highly rewarding research direction. Recent breakthroughs in nickel- and palladium-catalyzed C-F bond activation could be applied to this system, allowing for the introduction of various nucleophiles at the 5-position. beilstein-journals.orgnih.gov This would provide access to a new range of compounds that are not easily accessible through classical synthetic routes.

The ketone functionality also offers a platform for a variety of transformations. Future work could explore asymmetric reduction or alkylation of the carbonyl group to introduce chirality, a critical feature for many biologically active molecules. Furthermore, the α-position to the ketone could be functionalized through enolate chemistry to introduce additional diversity.

Advanced Computational Studies for Rational Design

Computational chemistry is poised to play a pivotal role in guiding future research on 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the different positions on the molecule, aiding in the rational design of synthetic strategies. For instance, DFT could be used to calculate the bond dissociation energies of the C-Cl and C-F bonds, providing insights into their relative reactivity in catalytic cycles. acs.org

Furthermore, computational modeling can be used to design novel derivatives with specific biological activities . The tetralone scaffold is known to be a privileged structure in medicinal chemistry, with derivatives exhibiting activities such as monoamine oxidase (MAO) inhibition and macrophage migration inhibitory factor (MIF) inhibition. nih.govnih.gov By creating a virtual library of derivatives and performing molecular docking studies against known biological targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities.

Quantum mechanics/molecular mechanics (QM/MM) simulations could also be employed to study the interactions of these designed molecules within the active sites of target proteins, providing a deeper understanding of the molecular basis of their activity and guiding further optimization.

Table 2: Potential Applications of Computational Studies

| Computational Method | Research Goal | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Predicting regioselectivity in cross-coupling reactions. | Identification of optimal catalytic systems for selective C-Cl vs. C-F activation. |

| Molecular Docking | Virtual screening of derivatives against therapeutic targets (e.g., MAO-B, MIF). | Prioritization of candidate molecules for synthesis and biological evaluation. |

| QM/MM Simulations | Understanding the binding modes and interactions of active compounds. | Rational design of next-generation inhibitors with improved potency and selectivity. |

Uncovering New Roles as a Building Block in Diverse Chemical Domains

The future utility of 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one as a chemical building block is vast and extends beyond its potential applications in medicinal chemistry.

In the realm of pharmaceutical sciences , this compound could serve as a key intermediate for the synthesis of complex drug candidates. The tetralone core is present in a variety of bioactive molecules, and the specific halogenation pattern of this compound could impart unique pharmacological properties, such as altered metabolic stability or enhanced binding affinity. researchgate.netnih.gov A patent for a structurally similar compound, (S)-2-(((S)-7-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide dihydrobromide, highlights the industrial interest in such scaffolds for therapeutic applications. google.com

In materials science , the rigid, aromatic structure of this molecule, combined with its reactive handles, makes it an attractive candidate for the synthesis of novel organic materials. For example, it could be incorporated into the backbone of polymers to create materials with enhanced thermal stability or specific optoelectronic properties. The presence of fluorine could also be exploited to tune the material's hydrophobicity and self-assembly characteristics.

Furthermore, its potential use as a scaffold in chemical biology for the development of molecular probes or activity-based protein profiling agents is an exciting avenue for future research. The ketone could be functionalized with reporter tags or reactive groups to enable the study of biological processes.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one?

The compound is typically synthesized via Claisen-Schmidt condensation , a method used for analogous dihydronaphthalenone derivatives. This involves reacting substituted benzaldehydes with ketones under acidic or basic conditions. For halogenated derivatives like 6-chloro-5-fluoro variants, precise stoichiometric control of chlorinating and fluorinating agents is critical. Reaction optimization (e.g., temperature, solvent polarity) is necessary to minimize side products, as competing reactions may occur due to the electron-withdrawing effects of halogens .

Example Protocol :

- React 5-fluoro-6-chloro-1-tetralone with an appropriately substituted benzaldehyde in ethanol.

- Catalyze with 10% NaOH at 60–80°C for 6–8 hours.

- Purify via column chromatography (silica gel, hexane:ethyl acetate = 4:1) .

Q. How can the purity and identity of this compound be validated in a research setting?

- Chromatography : Use HPLC with a C18 column (mobile phase: methanol/water, 70:30) to assess purity (>98% recommended).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of characteristic signals (e.g., ketone carbonyl at ~200–210 ppm in ¹³C NMR; aromatic protons at 6.8–7.5 ppm in ¹H NMR).

- HRMS : Verify the exact mass (calculated for C₁₀H₇ClFO: 213.16 g/mol) .

Q. What are the best practices for handling and storing halogenated dihydronaphthalenones?

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation.

- Handling : Use glove boxes for air-sensitive steps. Regularly calibrate analytical balances for precise weighing (<0.1 mg accuracy).

- Documentation : Maintain a logbook tracking batch numbers, synthesis dates, and storage conditions to ensure traceability .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position) influence the crystallographic properties of dihydronaphthalenones?

Substituents like Cl and F significantly affect crystal packing and conformation. For example:

- Crystal System : Fluorine’s electronegativity can induce polar interactions, favoring monoclinic (e.g., P2₁/n) or orthorhombic systems.

- Torsional Angles : In (E)-7-bromo-2-(4-methoxybenzylidene)-DHN derivatives, the C8–C7–C11–C12 torsion angle is 175.2°, stabilizing an E-stereoisomer .

- Weak Interactions : Halogens participate in C–X···π or hydrogen bonds, altering solubility and bioavailability. For instance, Br in 7-bromo-DHN enhances hydrophobic interactions with proteins .

Table 1 : Crystallographic Data for Halogenated DHN Derivatives

| Compound | Space Group | Bond Length (C=X, Å) | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 7-Bromo-DHN | P2₁/n | C–Br: 1.93 | 51.7 (benzene rings) | |

| 5-Fluoro-DHN | P\overline{1} | C–F: 1.35 | 48.2 |

Q. How can contradictions in spectroscopic data be resolved during structural elucidation?

Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Mitigation strategies include:

- Variable-Temperature NMR : Identify rotamers or conformational changes (e.g., ketone-enol tautomerism).

- X-ray Crystallography : Use SHELXL for refinement (R-factor < 0.05) to resolve ambiguous NOE signals .

- DFT Calculations : Compare experimental IR/Raman spectra with simulated data (B3LYP/6-311+G(d,p)) .

Q. What computational approaches are recommended to predict the bioactivity of this compound?

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Fluorine and chlorine atoms often enhance binding via halogen bonds (e.g., with carbonyl oxygen).

- ADMET Prediction : Employ SwissADME to assess permeability (LogP ≈ 2.5–3.5) and metabolic stability (CYP450 inhibition risk) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) using a 3² factorial design.

- Continuous Flow Chemistry : Reduces side reactions (e.g., oxidation) by controlling residence time.

- In Situ Monitoring : Use FTIR or Raman probes to track reaction progress and terminate at optimal conversion .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for structurally similar DHN derivatives?

Discrepancies may stem from:

- Assay Conditions : Viability assays (MTT vs. resazurin) yield different IC₅₀ values.

- Cell Lines : Sensitivity varies (e.g., HeLa vs. MCF-7 for anticancer screening).

- Substituent Effects : Electron-withdrawing groups (Cl, F) enhance cytotoxicity but reduce solubility, affecting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.